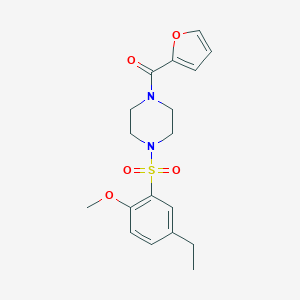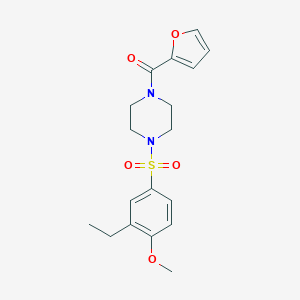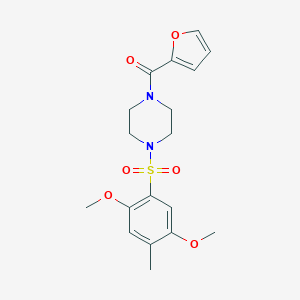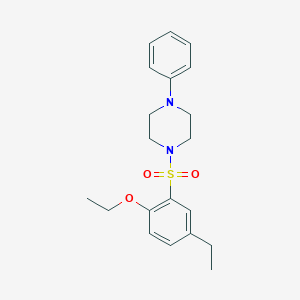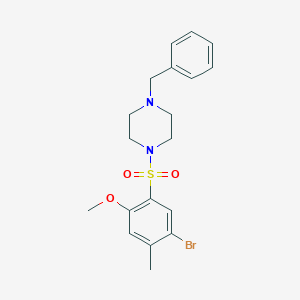![molecular formula C13H16Cl2N2O4S B512971 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941263-70-3](/img/structure/B512971.png)
1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a compound that has garnered interest in the field of medicinal chemistry. It has been studied for its potential therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary hypertension.
Preparation Methods
The synthesis of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This method yields protected piperazines, which can then be deprotected to obtain the desired compound .
Chemical Reactions Analysis
1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Medicine: It has been investigated for its role in treating erectile dysfunction and pulmonary hypertension.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can be compared with other piperazine derivatives, such as:
- 1-(2-Phenylethyl)piperazin-2-one
- 1-(3,5-Dimethylphenyl)piperazin-2-one
- 1-(3-Methylbenzyl)piperazin-2-one
These compounds share similar structural motifs but differ in their substituents, which can significantly influence their chemical and biological properties. The unique combination of the dichloro and methoxy groups in this compound imparts distinct chemical reactivity and biological activity, setting it apart from other piperazine derivatives .
Properties
IUPAC Name |
1-[4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-9(18)16-5-7-17(8-6-16)22(19,20)11-4-3-10(14)12(15)13(11)21-2/h3-4H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRIKTUSZLRJFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512889.png)
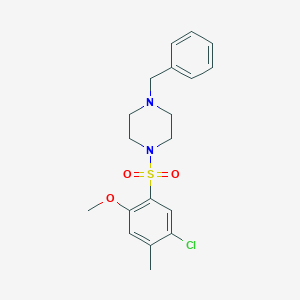
![1-Benzyl-4-[(4-bromo-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B512900.png)
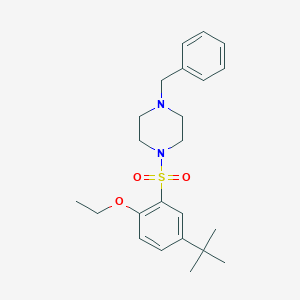
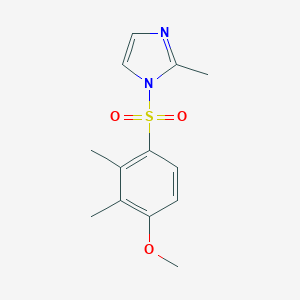
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)
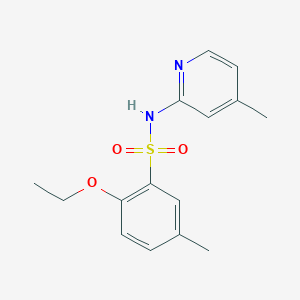
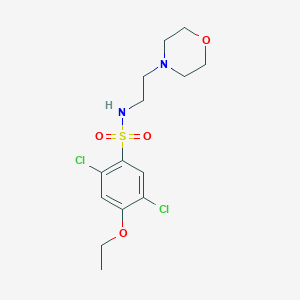
![2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B512916.png)
